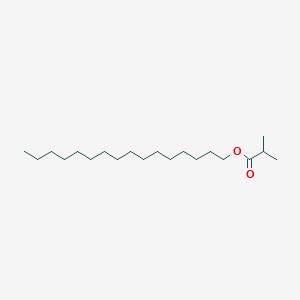

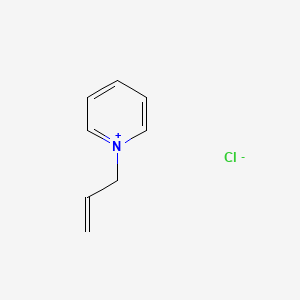

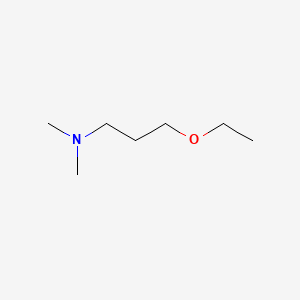

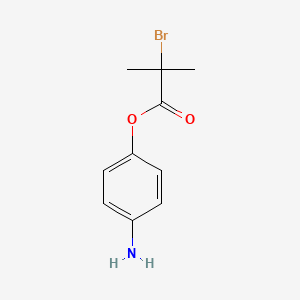

![molecular formula C12H8N2 B3188952 Benzo[b][1,6]naphthyridine CAS No. 260-96-8](/img/structure/B3188952.png)

Benzo[b][1,6]naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b][1,6]naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their wide range of biological applications . They are pharmacologically active, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

In a recent study, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines were synthesized . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized and characterized .Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . A single crystal X-ray analysis of a compound related to Benzo[b][1,6]naphthyridine has been conducted .Chemical Reactions Analysis

The reactivity of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines has been studied . The relative nucleophilicities of the nitrogen atoms in the peripheral pyridine ring of 6-methylbenzo[b]naphthyridines upon their interactions with MeI in DMSO have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[b][1,6]naphthyridine derivatives have been studied . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a derivative have been reported .Mecanismo De Acción

While the exact mechanism of action for Benzo[b][1,6]naphthyridine is not fully understood, it is known that certain derivatives have shown potential as scaffolds of MAO inhibitors . The novel agents reduced the production of pro-inflammatory mediators: NO, IL-6, and TNF-α in LPS-induced RAW 264.7 cells .

Direcciones Futuras

The future directions for research on Benzo[b][1,6]naphthyridine are promising. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . Future research will likely focus on further understanding the biological activity of these compounds and developing new synthetic methods .

Propiedades

Número CAS |

260-96-8 |

|---|---|

Fórmula molecular |

C12H8N2 |

Peso molecular |

180.2 g/mol |

Nombre IUPAC |

benzo[b][1,6]naphthyridine |

InChI |

InChI=1S/C12H8N2/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)14-11/h1-8H |

Clave InChI |

LCGGZWDDXGLOAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=NC=CC3=N2 |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=NC=CC3=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3188906.png)